molecular formula C6H2F4IN B1408446 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine CAS No. 1227580-61-1

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1408446
CAS No.: 1227580-61-1
M. Wt: 290.98 g/mol
InChI Key: NEEOOTWDZPMLOB-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine, iodine, and trifluoromethyl groups. These substituents confer unique electronic and steric properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine typically involves multi-step reactions. One common method includes the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Often use palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its unique electronic properties. The trifluoromethyl group, in particular, can enhance the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-Iodo-2-(trifluoromethyl)pyridine
  • 3-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications where precise control over molecular interactions is required, such as in drug design and materials science .

Properties

IUPAC Name

4-fluoro-3-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEOOTWDZPMLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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